Cimlanod, also known by its development code CXL-1427, is an experimental drug primarily investigated for the treatment of acute decompensated heart failure. It was discovered by Cardioxyl Pharmaceuticals, which was later acquired by Bristol-Myers Squibb. This compound functions as a prodrug of nitroxyl, a compound recognized for its cardiovascular benefits. The molecular formula of Cimlanod is with a molecular weight of approximately 177.18 g/mol.
The synthesis of Cimlanod involves a multi-step process that typically begins with the preparation of N-hydroxy-5-methylfuran-2-sulfonamide. The primary synthetic route includes the reaction of 5-methylfuran-2-sulfonyl chloride with hydroxylamine under controlled conditions. This reaction yields the desired product, which is then purified for further use.
The reaction conditions are crucial for achieving high yields and purity. Typically, the reaction is performed in an organic solvent like dichloromethane or pyridine, and it may require specific temperature controls to ensure optimal reactivity and minimize side reactions. The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Cimlanod's structure can be represented using its canonical SMILES notation: CC1=CC=C(O1)S(=O)(=O)NO
. This indicates the presence of a furan ring, sulfonamide group, and hydroxyl functional groups.
The compound's structural data includes:
The decomposition reaction can be summarized as follows:
This mechanism allows nitroxyl to exert its vasodilatory effects on blood vessels and improve cardiac output.
Cimlanod acts as a prodrug that releases nitroxyl upon breakdown in the bloodstream. Nitroxyl enhances cardiac function by dilating blood vessels and improving both systolic and diastolic performance of the heart muscle. The mechanism involves direct interactions with various molecular targets, including thiols and metal centers within cardiac tissues, leading to vasodilation and increased myocardial contractility .
Relevant data on its physical properties can be obtained from databases such as PubChem and DrugBank .
Cimlanod has been extensively studied for its potential in treating acute decompensated heart failure. Research indicates that it may improve cardiac output and alleviate symptoms associated with heart failure through its ability to release nitroxyl. This makes Cimlanod a valuable compound in cardiovascular research, particularly in understanding the physiological effects of nitroxyl on heart function .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: